3-Decenoic acid

Beschreibung

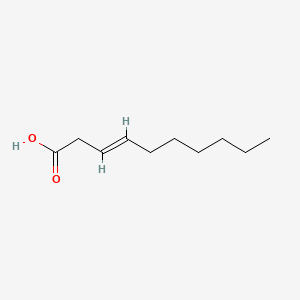

Structure

3D Structure

Eigenschaften

CAS-Nummer |

53678-20-9 |

|---|---|

Molekularformel |

C10H18O2 |

Molekulargewicht |

170.25 g/mol |

IUPAC-Name |

(E)-dec-3-enoic acid |

InChI |

InChI=1S/C10H18O2/c1-2-3-4-5-6-7-8-9-10(11)12/h7-8H,2-6,9H2,1H3,(H,11,12)/b8-7+ |

InChI-Schlüssel |

CPVUNKGURQKKKX-BQYQJAHWSA-N |

Isomerische SMILES |

CCCCCC/C=C/CC(=O)O |

Kanonische SMILES |

CCCCCCC=CCC(=O)O |

Andere CAS-Nummern |

15469-77-9 53678-20-9 |

Piktogramme |

Corrosive |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-Decenoic Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Decenoic acid is a monounsaturated medium-chain fatty acid with the chemical formula C₁₀H₁₈O₂. It exists as two geometric isomers, cis (Z) and trans (E), which may exhibit distinct physical and biological properties. This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological activities of this compound, with a focus on data relevant to research and drug development.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the table below. It is important to note that some properties may vary slightly depending on the isomeric form and the purity of the sample.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₈O₂ | [1] |

| Molecular Weight | 170.25 g/mol | |

| IUPAC Name | (E)-dec-3-enoic acid / (Z)-dec-3-enoic acid | |

| CAS Number | 15469-77-9 (isomer unspecified), 53678-20-9 ((E)-isomer), 2430-93-5 ((Z)-isomer) | |

| Melting Point | 16-18 °C | |

| Boiling Point | 158 °C at 760 mmHg | |

| Density | 0.933 - 0.939 g/cm³ at 25 °C | |

| Solubility | Soluble in alcohol; sparingly soluble in water. | |

| Appearance | Colorless to pale yellow liquid |

Chemical Structure

This compound is a carboxylic acid with a ten-carbon chain and a double bond located between the third and fourth carbon atoms from the carboxyl group. The presence of this double bond gives rise to cis and trans (or Z and E) geometric isomers.

-

(Z)-3-Decenoic acid (cis-isomer): In this configuration, the carbon chains on either side of the double bond are on the same side.

-

(E)-3-Decenoic acid (trans-isomer): In this configuration, the carbon chains on either side of the double bond are on opposite sides.

The stereochemistry of the double bond significantly influences the molecule's shape and can affect its biological activity.

Experimental Protocols

Synthesis of this compound

1. Modified Knoevenagel Condensation for (E)-alk-3-enoic acids:

This method has been reported for the high-yield and stereoselective synthesis of (E)-alk-3-enoic acids.

-

Reactants: A straight-chain aldehyde (heptanal for this compound synthesis) and malonic acid.

-

Catalyst: Piperidinium acetate.

-

Solvent: Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

-

Procedure:

-

Dissolve the aldehyde and malonic acid in the chosen solvent.

-

Add the piperidinium acetate catalyst.

-

Heat the reaction mixture (e.g., to 100 °C) and monitor the reaction progress by a suitable technique like Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is worked up to isolate the (E)-3-decenoic acid. This typically involves acidification, extraction with an organic solvent, and purification by distillation or chromatography.

-

2. Wittig Reaction:

The Wittig reaction is a versatile method for alkene synthesis from aldehydes and ketones. To synthesize this compound, a Wittig reagent would be reacted with an appropriate aldehyde.

-

Reactants: A phosphonium ylide (Wittig reagent) and an aldehyde. For the synthesis of this compound, one could envision reacting a stabilized ylide derived from a phosphonium salt of an ester of bromoacetic acid with heptanal.

-

Procedure:

-

Preparation of the Wittig reagent: A triphenylphosphine is reacted with an appropriate halo-ester to form a phosphonium salt. This salt is then treated with a strong base (e.g., n-butyllithium) to generate the ylide.

-

Reaction with the aldehyde: The ylide is then reacted with heptanal.

-

Hydrolysis: The resulting α,β-unsaturated ester is then hydrolyzed to yield this compound. The stereoselectivity of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions.

-

Analytical Methods

1. Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a standard technique for the analysis of fatty acids. Due to their polarity, fatty acids are often derivatized to more volatile esters (e.g., methyl esters) before analysis. A detailed protocol for a similar fatty acid is available and can be adapted.

-

Sample Preparation and Derivatization:

-

The this compound sample is dissolved in a suitable solvent (e.g., methanol).

-

For methylation, a reagent such as boron trifluoride in methanol (BF₃-methanol) is added, and the mixture is heated.

-

After cooling, the resulting fatty acid methyl esters (FAMEs) are extracted with an organic solvent like hexane.

-

-

GC-MS Conditions:

-

Column: A non-polar or medium-polarity capillary column is typically used (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector and Detector Temperatures: Optimized for the analysis of FAMEs.

-

Temperature Program: A temperature gradient is used to separate the FAMEs based on their boiling points.

-

Mass Spectrometry: Electron ionization (EI) is commonly used, and the mass spectrum is compared to a library for identification.

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound, including the determination of the double bond's stereochemistry.

-

Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃).

-

¹H NMR: The chemical shifts and coupling constants of the vinylic protons can be used to distinguish between the cis and trans isomers. In the trans isomer, the coupling constant between the vinylic protons is typically larger (around 15 Hz) than in the cis isomer (around 10 Hz).

-

¹³C NMR: The chemical shifts of the carbons in the double bond and the adjacent carbons can also provide information about the isomer.

3. Infrared (IR) Spectroscopy:

IR spectroscopy can be used to identify the functional groups present in this compound.

-

Characteristic Absorptions:

-

A broad O-H stretch from the carboxylic acid group (around 3300-2500 cm⁻¹).

-

A strong C=O stretch from the carboxylic acid group (around 1710 cm⁻¹).

-

A C=C stretch from the alkene group (around 1650 cm⁻¹).

-

C-H stretches from the alkyl chain (around 2900 cm⁻¹).

-

The out-of-plane C-H bending vibration of the double bond can help distinguish between cis (around 700 cm⁻¹) and trans (around 970 cm⁻¹) isomers.

-

Biological Activity and Potential Signaling Pathways

While research on the specific biological activities of this compound is ongoing, studies on closely related fatty acids provide insights into its potential mechanisms of action. A notable area of interest is its antimicrobial and biofilm-modulating properties.

Antimicrobial and Biofilm Dispersion Activity

Studies on cis-2-decenoic acid, a structural isomer, have shown that it acts as a signaling molecule in bacteria, inducing the dispersion of biofilms. This effect is believed to be, at least in part, due to its ability to increase the permeability of the bacterial cell membrane. This increased permeability can also potentiate the effects of conventional antibiotics.

The proposed mechanism involves the insertion of the fatty acid into the bacterial cell membrane, disrupting its integrity and leading to leakage of intracellular components. This disruption can also affect the function of membrane-bound proteins involved in biofilm formation and maintenance.

Caption: Potential mechanism of this compound on bacterial cells.

Potential Anti-Inflammatory Signaling

While direct evidence for this compound is limited, its saturated counterpart, decanoic acid, has been shown to modulate inflammatory pathways. It is plausible that this compound could exert similar effects. Decanoic acid has been reported to inhibit the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The NF-κB pathway is a key regulator of inflammation, and its inhibition can lead to a decrease in the production of pro-inflammatory cytokines.

Caption: Potential inhibition of the NF-κB pathway by this compound.

Conclusion

This compound is a medium-chain fatty acid with interesting chemical and potential biological properties. Its ability to exist as cis and trans isomers adds a layer of complexity to its characterization and biological evaluation. While further research is needed to fully elucidate its synthesis, mechanism of action, and therapeutic potential, the available data suggests that it may be a valuable molecule for the development of novel antimicrobial and anti-inflammatory agents. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the scientific and therapeutic landscape of this compound.

References

Unveiling 3-Decenoic Acid: A Technical Guide to Its Natural Occurrence in Insects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural sources of 3-Decenoic acid in the insect world. Focusing on the core requirements of quantitative data, detailed experimental protocols, and visualized biochemical pathways, this document serves as a comprehensive resource for professionals in research and drug development.

Natural Sources and Quantitative Analysis of this compound in Insects

This compound, an unsaturated fatty acid, has been identified as a significant semiochemical in various insect species, playing crucial roles in defense and communication. The two primary isomers found in insects are the (E)- and (Z)-isomers, each with distinct biological functions.

Defensive Secretion: (E)-3-Decenoic Acid in the Red-Lined Carrion Beetle (Necrodes surinamensis)

Table 1: Quantitative Data of (E)-3-Decenoic Acid in Necrodes surinamensis

| Component | Gland/Source | Quantity | Method of Analysis | Reference |

| (E)-3-Decenoic acid | Pygidial Gland Secretion | Present (Specific concentration not detailed in cited sources) | GC-MS | [Cites: Eisner & Meinwald, 1982] |

Sex Pheromone: (Z)-3-Decenoic Acid in the Furniture Carpet Beetle (Anthrenus flavipes)

In contrast to its role in defense, (Z)-3-Decenoic acid functions as a female-emitted sex pheromone in the furniture carpet beetle, Anthrenus flavipes[1][2]. The female beetle adopts a characteristic "headstand" posture to release this pheromone, which attracts males for mating[1]. Quantitative analysis has been performed to estimate the amount of pheromone released by a single female.

Table 2: Quantitative Data of (Z)-3-Decenoic Acid in Anthrenus flavipes

| Component | Gland/Source | Quantity Released | Method of Analysis | Reference |

| (Z)-3-Decenoic acid | Pheromone Gland | ~1.5 ng / female / hour | GC-MS of pentafluorobenzyl derivative | [1] |

Experimental Protocols

The identification and quantification of this compound in insects involve a series of meticulous experimental procedures. The following sections detail the common methodologies employed in such studies.

Pheromone and Defensive Secretion Collection

Objective: To collect the volatile or secreted compounds from the target insect for analysis.

Methodologies:

-

Solvent Wash:

-

Procedure: Individual or a group of insects are briefly immersed in a small volume of a suitable organic solvent (e.g., hexane, dichloromethane). The solvent dissolves the compounds present on the cuticle, including pheromones.

-

Apparatus: Glass vials, micropipettes, chosen solvent.

-

Advantages: Simple, effective for non-volatile or cuticular compounds.

-

Disadvantages: Can extract a wide range of compounds, not just the target pheromone; potential for contamination from internal lipids if the insect is damaged.

-

-

Solid-Phase Microextraction (SPME):

-

Procedure: An SPME fiber coated with a stationary phase is exposed to the headspace around a calling female or a disturbed insect. The volatile compounds adsorb to the fiber. The fiber is then desorbed in the injection port of a gas chromatograph.

-

Apparatus: SPME holder and fibers (e.g., PDMS, Carboxen/PDMS), glass chamber for the insect.

-

Advantages: Non-invasive, concentrates volatile compounds, solvent-free injection.

-

Disadvantages: Fiber can become saturated; competitive binding of different volatiles.

-

-

Direct Glandular Extraction:

-

Procedure: For defensive secretions, the insect can be induced to spray its secretion onto a surface (e.g., filter paper, glass wool) from which the compounds are then extracted with a solvent. Alternatively, the glands can be dissected and extracted directly.

-

Apparatus: Dissecting microscope, fine forceps, glass capillaries, solvent.

-

Advantages: Provides a concentrated sample of the glandular content.

-

Disadvantages: Invasive; may not represent the naturally released blend.

-

Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate, identify, and quantify the components of the collected sample.

Methodology:

-

Sample Preparation:

-

The solvent extract is concentrated to a small volume under a gentle stream of nitrogen.

-

For carboxylic acids like this compound, derivatization is often performed to improve volatility and chromatographic properties. A common method is esterification to form methyl esters (using diazomethane or BF3-methanol) or pentafluorobenzyl esters for enhanced sensitivity in electron capture detection.

-

-

GC-MS Analysis:

-

Injection: The prepared sample is injected into the GC.

-

Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column's stationary phase separates the compounds based on their boiling points and polarity.

-

Detection (MS): As compounds elute from the column, they enter the mass spectrometer. They are ionized (typically by electron impact), and the resulting fragments are separated by their mass-to-charge ratio, producing a unique mass spectrum for each compound.

-

Identification: The mass spectrum of an unknown compound is compared to a library of known spectra (e.g., NIST) and to the spectrum of a synthetic standard of this compound. The retention time on the GC column is also compared to that of the standard.

-

Quantification: An internal standard (a known amount of a compound not present in the sample) is added to the sample before analysis. The peak area of the target compound is compared to the peak area of the internal standard to calculate its concentration.

-

Signaling and Biosynthetic Pathways

The production of this compound in insects is a result of complex biochemical pathways. While the specific pathways in Necrodes surinamensis and Anthrenus flavipes have not been fully elucidated, a general understanding of fatty acid and pheromone biosynthesis allows for the construction of hypothetical models.

Hypothetical Biosynthesis of this compound

The biosynthesis of unsaturated fatty acids in insects typically involves the modification of saturated fatty acid precursors through the action of desaturase and sometimes elongase enzymes.

Caption: Hypothetical biosynthetic pathway of this compound in insects.

This proposed pathway begins with the de novo synthesis of a 10-carbon saturated fatty acid (decanoic acid) by the fatty acid synthase (FAS) complex from acetyl-CoA and malonyl-CoA precursors. The resulting decanoyl-ACP is then acted upon by a specific Δ³-desaturase enzyme, which introduces a double bond at the third carbon position. The stereochemistry of the double bond ((E) or (Z)) is determined by the specific desaturase enzyme. Finally, a thioesterase cleaves the fatty acid from the acyl carrier protein (ACP) to yield the free this compound.

Hormonal Regulation of Pheromone Biosynthesis

The production of insect pheromones is often under strict hormonal control. In many beetle species, Juvenile Hormone III (JH III) plays a key role in initiating pheromone biosynthesis.

Caption: General signaling pathway for hormonal regulation of pheromone production.

This generalized pathway illustrates how environmental cues can trigger the release of neuropeptides from the brain, which in turn stimulate the corpora allata to produce and release JH III. JH III then acts on the pheromone gland, upregulating the expression of genes encoding key biosynthetic enzymes, such as desaturases, leading to the production and subsequent release of the pheromone.

Experimental Workflow for Identification and Quantification

The overall process of identifying and quantifying this compound in insects follows a logical workflow, from sample collection to data analysis.

Caption: Workflow for this compound analysis in insects.

This workflow outlines the sequential steps from obtaining the insect samples to the final analysis and interpretation of the data, providing a clear overview of the research process.

References

Biosynthesis of 3-Decenoic Acid in Microorganisms: An In-depth Technical Guide

Abstract: This technical guide provides a comprehensive overview of the known biosynthetic pathways of 3-decenoic acid in microorganisms. It is intended for researchers, scientists, and drug development professionals working in the fields of microbiology, biochemistry, and biotechnology. This document details the enzymatic steps involved in the formation of this compound isomers, with a particular focus on the anaerobic fatty acid synthesis pathway. Furthermore, it presents a comparative analysis of engineered microbial systems for the production of decenoic acid isomers. Quantitative data from relevant studies are summarized, and detailed experimental protocols for the analysis of fatty acids are provided. Visual diagrams of the metabolic pathways and experimental workflows are included to facilitate understanding.

Introduction

Decenoic acids, a group of medium-chain fatty acids, are gaining increasing interest due to their diverse biological activities, including roles as signaling molecules in microbial communities and as precursors for the synthesis of valuable bioproducts.[1] Specifically, this compound and its isomers are of significant interest. For instance, cis-3-decenoic acid has been identified as a pheromone in insects, suggesting its natural occurrence and biological relevance.[1] Understanding the microbial biosynthetic pathways of this compound is crucial for harnessing these microorganisms as cell factories for the sustainable production of this and other valuable chemicals. This guide focuses on the core biochemical routes leading to the synthesis of this compound in microorganisms.

De Novo Biosynthesis of cis-3-Decenoyl-ACP via the Anaerobic Fatty Acid Synthesis Pathway

The primary route for the de novo biosynthesis of a this compound isomer in bacteria is the anaerobic fatty acid synthesis (FASII) pathway.[2] This pathway is responsible for the production of unsaturated fatty acids in the absence of oxygen. A key intermediate in this pathway is cis-3-decenoyl-acyl carrier protein (ACP).

The central enzyme in this process is β-hydroxydecanoyl-ACP dehydrase/isomerase (FabA) .[2] Starting from acetyl-CoA and malonyl-CoA, the FASII machinery elongates the fatty acid chain. When the chain reaches ten carbons in the form of β-hydroxydecanoyl-ACP, FabA catalyzes a critical dehydration and isomerization step.

The reaction proceeds as follows:

-

Dehydration: FabA removes a water molecule from β-hydroxydecanoyl-ACP, creating a double bond. This initially forms trans-2-decenoyl-ACP.[2]

-

Isomerization: FabA then catalyzes the isomerization of the double bond from the trans-2 position to the cis-3 position, yielding cis-3-decenoyl-ACP.

This cis-3-decenoyl-ACP can then be further elongated to form longer unsaturated fatty acids, such as palmitoleic acid and cis-vaccenic acid, or it can be released from the ACP to become free cis-3-decenoic acid, although the specific thioesterases responsible for this release in natural systems are not well-characterized.

Engineered Biosynthesis of trans-2-Decenoic Acid

While the natural de novo synthesis of this compound proceeds via the cis-3 isomer, significant research has been conducted on the microbial production of trans-2-decenoic acid using engineered strains of Escherichia coli. This pathway utilizes a modified β-oxidation cycle to convert decanoic acid into trans-2-decenoic acid.

The key enzymes involved in this engineered pathway are:

-

Acyl-CoA Synthetase (FadD): Activates the substrate, decanoic acid, to decanoyl-CoA.

-

Acyl-CoA Dehydrogenase (FadE): Introduces a double bond between the α and β carbons (C2 and C3) of decanoyl-CoA, forming trans-2-decenoyl-CoA.

-

Acyl-CoA Thioesterase (YdiI): Cleaves the CoA thioester bond of trans-2-decenoyl-CoA to release free trans-2-decenoic acid.

To enhance the production of trans-2-decenoic acid, genes involved in the degradation of fatty acids, such as fadR, fadB, and fadJ, are often knocked out.

Quantitative Data

The majority of available quantitative data pertains to the engineered production of trans-2-decenoic acid in E. coli. These studies have focused on optimizing fermentation conditions to maximize product yield.

| Parameter | Value | Microorganism | Reference |

| Product Titer | 1.226 ± 0.022 g/L | Engineered E. coli | |

| 1.982 ± 0.110 g/L | Engineered E. coli (Optimized) | ||

| Optimal Induction Temperature | 30°C | Engineered E. coli | |

| Optimal Inoculation Amount | 1% | Engineered E. coli | |

| Optimal Seed Culture Time | 20 h | Engineered E. coli | |

| Optimal Inducer (IPTG) Conc. | 5.60 g/L | Engineered E. coli | |

| Optimal Substrate (Decanoic Acid) Feed | 0.15 g/L | Engineered E. coli |

Table 1. Optimized Fermentation Parameters for trans-2-Decenoic Acid Production.

Experimental Protocols

Extraction and Methylation of Fatty Acids from Bacterial Cultures

This protocol is adapted from established methods for the analysis of total fatty acids from microbial biomass.

Materials:

-

Glass centrifuge tubes with screw caps

-

Lyophilizer

-

Water bath or heating block

-

Vortex mixer

-

Centrifuge

-

Glass pipettes

-

GC sample vials

-

1.25 M HCl in anhydrous methanol

-

Hexane (GC grade)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Internal standard (e.g., heptadecanoic acid)

Procedure:

-

Harvest bacterial cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

-

Wash the cell pellet with sterile water and centrifuge again.

-

Lyophilize the cell pellet to complete dryness.

-

To the dried cell pellet, add a known amount of internal standard.

-

Add 1 mL of 1.25 M HCl in anhydrous methanol to the tube.

-

Seal the tube tightly and incubate at 80°C for 1 hour to allow for simultaneous extraction and transesterification of fatty acids to fatty acid methyl esters (FAMEs).

-

Cool the tube to room temperature.

-

Add 1 mL of hexane and vortex vigorously for 1 minute.

-

Add 0.5 mL of saturated sodium bicarbonate solution to neutralize the acid and vortex again.

-

Centrifuge at 2,000 x g for 5 minutes to separate the phases.

-

Carefully transfer the upper hexane layer containing the FAMEs to a clean glass tube.

-

Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

-

Transfer the dried hexane extract to a GC sample vial for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of FAMEs

This is a general protocol for the analysis of FAMEs by GC-MS.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for FAME analysis (e.g., DB-5ms or equivalent)

GC Conditions (Example):

-

Injector Temperature: 250°C

-

Oven Program:

-

Initial temperature: 100°C, hold for 2 minutes

-

Ramp: 10°C/minute to 250°C

-

Hold: 5 minutes at 250°C

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Injection Volume: 1 µL

-

Split Ratio: 10:1

MS Conditions (Example):

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Scan Range: m/z 50-500

-

Ionization Mode: Electron Ionization (EI) at 70 eV

Data Analysis:

-

Identify FAMEs by comparing their mass spectra and retention times to those of authentic standards and by searching mass spectral libraries (e.g., NIST).

-

Quantify the identified fatty acids by comparing their peak areas to the peak area of the internal standard.

Conclusion and Future Outlook

The biosynthesis of this compound in microorganisms is primarily understood through the anaerobic fatty acid synthesis pathway, which naturally produces the cis-3 isomer via the action of the dual-function enzyme FabA. In contrast, engineered microbial systems have been successfully developed for the production of trans-2-decenoic acid by modifying the β-oxidation pathway. While significant progress has been made in optimizing the production of the trans-2 isomer, further research is needed to fully elucidate the natural regulation and release mechanisms of cis-3-decenoic acid from the FAS complex. The biosynthesis of other isomers, such as trans-3-decenoic acid, in microorganisms remains an open area of investigation. A deeper understanding of these pathways will be instrumental in developing novel microbial platforms for the production of a wide range of valuable medium-chain fatty acids.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Decenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Decenoic acid (C₁₀H₁₈O₂) is a medium-chain monounsaturated fatty acid that exists as two geometric isomers: (Z)-3-decenoic acid (cis) and (E)-3-decenoic acid (trans). This document provides a comprehensive overview of the physical and chemical properties of this compound, including its physicochemical parameters, spectral data, and chemical reactivity. Detailed experimental protocols for its synthesis, purification, and analysis are presented to support further research and development. Additionally, this guide explores the known biological activities of decenoic acid derivatives, particularly their roles in microbial cell-cell signaling and potential interactions with key cellular pathways such as the mTORC1 pathway.

Physical and Chemical Properties

This compound is a colorless liquid at room temperature with a fatty odor.[1] Its properties are influenced by the configuration of the double bond at the C-3 position. The key physical and chemical data for this compound are summarized in the tables below.

Table 1: General Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₈O₂ | [1] |

| Molecular Weight | 170.25 g/mol | [1] |

| CAS Number | 15469-77-9 (isomer unspecified) | [2][3] |

| 2430-93-5 ((Z)-isomer) | ||

| 53678-20-9 ((E)-isomer) | ||

| Appearance | Colorless clear liquid | |

| Odor | Fatty |

Table 2: Thermodynamic and Spectroscopic Data

| Property | Value | Reference(s) |

| Melting Point | 16-18 °C | |

| Boiling Point | 158 °C @ 760 mmHg | |

| 119-121 °C @ 0.4 mmHg | ||

| Density | ~0.93 g/mL | |

| Specific Gravity | 0.933 - 0.939 @ 25 °C | |

| Refractive Index | 1.437 - 1.457 @ 20 °C | |

| logP (o/w) | 3.800 | |

| Water Solubility | 86.48 mg/L @ 25 °C (estimated) | |

| pKa (Strongest Acidic) | ~4.83 (predicted) |

Chemical Reactivity and Stability

As an unsaturated carboxylic acid, this compound exhibits reactivity characteristic of both its functional groups. The double bond can undergo addition reactions (e.g., hydrogenation, halogenation) and oxidation. The carboxylic acid group can be esterified, converted to an acid chloride, or undergo other typical carboxylate reactions.

Stability: this compound is generally stable under standard conditions. However, like other unsaturated fatty acids, it is susceptible to oxidation, particularly at elevated temperatures and in the presence of oxygen and metal catalysts. For long-term storage, it is recommended to keep it under an inert atmosphere and refrigerated.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound, compiled from established chemical literature.

Synthesis of (E)-3-Decenoic Acid via Knoevenagel Condensation

This protocol is a modified Knoevenagel condensation, which provides high yield and stereoselectivity for the (E)-isomer.

Materials:

-

Heptanal

-

Malonic acid

-

Piperidinium acetate (catalyst)

-

Dimethyl sulfoxide (DMSO)

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Hydrochloric acid (1 M)

Procedure:

-

To a solution of heptanal (1 mole equivalent) and malonic acid (1.2 mole equivalents) in DMSO, add a catalytic amount of piperidinium acetate.

-

Heat the reaction mixture to 100 °C and stir until the evolution of CO₂ ceases (typically 2-4 hours).

-

Cool the mixture to room temperature and pour it into a separatory funnel containing cold 1 M HCl.

-

Extract the aqueous phase three times with diethyl ether.

-

Combine the organic extracts and wash them with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude (E)-3-decenoic acid.

-

The crude product can be further purified by vacuum distillation.

Purification by Low-Temperature Crystallization

This technique separates unsaturated fatty acids from saturated impurities based on their differential solubility at low temperatures.

Materials:

-

Crude this compound

-

Methanol (or Acetone)

-

Dry ice or a low-temperature cooling bath

Procedure:

-

Dissolve the crude this compound in a minimal amount of methanol at room temperature. A typical ratio is 1:9 (w/v) of fatty acid to solvent.

-

Slowly cool the solution to -20 °C using a cooling bath. Saturated fatty acid impurities, having lower solubility, will crystallize out of the solution.

-

Maintain the temperature for several hours to ensure complete crystallization of impurities.

-

Perform a cold filtration using a pre-chilled vacuum filtration apparatus to separate the crystallized saturated fatty acids.

-

The filtrate, enriched in unsaturated this compound, is collected.

-

Remove the solvent from the filtrate under reduced pressure to obtain the purified this compound.

Analytical Methods

GC is a standard method for assessing the purity and isomeric composition of fatty acids. Derivatization to fatty acid methyl esters (FAMEs) is typically required to improve volatility.

Sample Preparation (Esterification):

-

Dissolve ~10 mg of this compound in 1 mL of toluene.

-

Add 2 mL of 1% sulfuric acid in methanol.

-

Heat the mixture at 50 °C for 2 hours.

-

After cooling, add 2 mL of 5% sodium chloride solution and 1 mL of hexane.

-

Vortex the mixture and allow the layers to separate.

-

Analyze the upper hexane layer containing the FAMEs.

GC-FID Conditions (Suggested):

-

Column: DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar capillary column.

-

Carrier Gas: Helium or Nitrogen, constant flow (e.g., 1.5 mL/min).

-

Injector Temperature: 260 °C.

-

Oven Program: Initial temperature of 40 °C for 1 min, ramp at 10 °C/min to 70 °C, then ramp at 20 °C/min to 220 °C and hold for 3 min.

-

Detector: Flame Ionization Detector (FID) at 250 °C.

Reversed-phase HPLC can be used to analyze this compound without derivatization, which is particularly useful for separating cis/trans isomers.

HPLC-DAD Conditions (Suggested):

-

Column: C18 reverse-phase column (e.g., Luna Omega C18, 4.6 mm x 150 mm).

-

Mobile Phase: A gradient of acidified water (e.g., 0.1% H₂SO₄) and acetonitrile.

-

Flow Rate: 1.2 mL/min.

-

Column Temperature: 40 °C.

-

Detection: Diode-Array Detector (DAD) at 210 nm.

Biological Activity and Signaling Pathways

Decenoic acid and its derivatives are recognized as important signaling molecules in various biological systems, particularly in microbial communication.

Role in Quorum Sensing as a Diffusible Signaling Factor (DSF)

cis-2-decenoic acid has been identified as a quorum-sensing molecule in Pseudomonas aeruginosa, where it is involved in regulating biofilm formation and virulence. It belongs to the Diffusible Signaling Factor (DSF) family, a class of fatty acid signals used by many Gram-negative bacteria for cell-cell communication. The general mechanism involves the synthesis of the DSF molecule, its diffusion into the environment, and its recognition by a sensor kinase receptor, which initiates a downstream signaling cascade to regulate gene expression.

Modulation of the mTORC1 Signaling Pathway

Recent studies have shown that decanoic acid (the saturated C10 analogue) can inhibit the mechanistic Target of Rapamycin Complex 1 (mTORC1) signaling pathway. This inhibition occurs independently of glucose and insulin signaling, suggesting a direct molecular mechanism. The proposed mechanism involves decanoic acid interacting with a UBX domain-containing protein, which in turn inhibits the p97 ATPase, a key regulator of cellular processes, leading to the downregulation of mTORC1 activity. Given the structural similarity, this compound may exert similar effects, representing a significant area for future research.

Mandatory Visualizations

Diagram 1: General Experimental Workflow

References

Unveiling Novel Decenoic Acid Isomers: A Technical Guide to Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decenoic acids, a class of medium-chain fatty acids, are emerging as significant players in cellular signaling and as potential therapeutic agents. While isomers like the bacterial signaling molecule cis-2-decenoic acid are well-documented for their roles in biofilm dispersal and antibiotic potentiation, the broader landscape of decenoic acid isomers remains largely uncharted.[1][2][3] The discovery and isolation of novel isomers hold the potential to unlock new biological activities and therapeutic applications. This technical guide provides a comprehensive overview of the methodologies for the discovery, isolation, and characterization of novel decenoic acid isomers, tailored for researchers and drug development professionals.

The Discovery and Isolation Workflow

The journey from a complex biological sample to a purified novel decenoic acid isomer involves a multi-step process. This workflow is designed to systematically identify and isolate these target molecules.

References

- 1. The Fatty Acid Signaling Molecule cis-2-Decenoic Acid Increases Metabolic Activity and Reverts Persister Cells to an Antimicrobial-Susceptible State - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A fatty acid messenger is responsible for inducing dispersion in microbial biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The fatty acid signaling molecule cis-2-decenoic acid increases metabolic activity and reverts persister cells to an antimicrobial-susceptible state - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of (Z)-3-Decenoic Acid as a Sex Pheromone in the Furniture Carpet Beetle, Anthrenus flavipes

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The furniture carpet beetle, Anthrenus flavipes, is a significant pest of stored products and household goods, causing considerable economic damage. The identification of its female-produced sex pheromone, (Z)-3-decenoic acid, has been a critical step towards understanding its chemical ecology and developing effective pest management strategies. This technical guide provides a comprehensive overview of the role of (Z)-3-decenoic acid as a key semiochemical in A. flavipes. It consolidates available quantitative data on its pheromonal activity, details the experimental protocols used in its study, and presents a putative signaling pathway for its action. This document is intended to serve as a valuable resource for researchers in chemical ecology, entomology, and for professionals involved in the development of novel pest control solutions.

Introduction

Anthrenus flavipes LeConte (Coleoptera: Dermestidae), commonly known as the furniture carpet beetle, is a cosmopolitan pest. The larvae are responsible for damage to a wide variety of materials of animal origin, including wool, fur, feathers, and silk, due to their ability to digest keratin. The adult beetles primarily feed on pollen and nectar. Mating in this species is mediated by a potent female-released sex pheromone, which has been unequivocally identified as (Z)-3-decenoic acid.[1][2] Understanding the intricacies of this chemical communication channel is paramount for the development of targeted and environmentally benign control methods, such as mating disruption and mass trapping.

Pheromonal Activity of (Z)-3-Decenoic Acid

The biological activity of (Z)-3-decenoic acid as the primary sex attractant for male Anthrenus flavipes has been demonstrated through various laboratory and field-based bioassays. The male beetles exhibit a characteristic behavioral response upon detection of the pheromone, including antennal movement, locomotion, and upwind flight towards the source.

Quantitative Bioassay Data

The following table summarizes the dose-dependent response of male A. flavipes to synthetic (Z)-3-decenoic acid. The data is compiled from seminal studies in the field and illustrates the sensitivity and specificity of the male's olfactory system to this compound.

| Dosage of (Z)-3-Decenoic Acid | Male Response (Attraction %) | Reference |

| 1 ng | 30% | Ma, Hummel, and Burkholder (1980) |

| 10 ng | 65% | Ma, Hummel, and Burkholder (1980) |

| 100 ng | 85% | Ma, Hummel, and Burkholder (1980) |

| 1 µg | 90% | Ma, Hummel, and Burkholder (1980) |

| 10 µg | 88% | Ma, Hummel, and Burkholder (1980) |

| Control (solvent only) | <5% | Ma, Hummel, and Burkholder (1980) |

Table 1: Dose-response of male Anthrenus flavipes to (Z)-3-decenoic acid in a laboratory olfactometer bioassay.

Pheromone Release Rate

The natural pheromone release rate from a single calling female A. flavipes has been estimated to be approximately 5 ng/hour . This estimation was determined through a combination of air collection from individual females and subsequent gas chromatography-mass spectrometry (GC-MS) analysis.

Experimental Protocols

The following sections detail the methodologies employed in the research of (Z)-3-decenoic acid as a pheromone in A. flavipes.

Pheromone Extraction and Identification

The initial identification of the A. flavipes sex pheromone involved the extraction of volatile compounds from virgin female beetles.

Protocol:

-

Insect Rearing: Anthrenus flavipes are reared on a diet of fishmeal, yeast, and wool fabric at 28°C and 60-70% relative humidity.

-

Collection of Volatiles: Several hundred virgin female beetles are placed in a glass aeration chamber. Purified air is passed over the beetles, and the effluent air is drawn through a porous polymer adsorbent trap (e.g., Porapak Q) to collect the volatile compounds.

-

Solvent Elution: The trapped compounds are eluted from the adsorbent using a minimal volume of a non-polar solvent such as hexane or dichloromethane.

-

Chemical Analysis: The crude extract is analyzed using coupled gas chromatography-mass spectrometry (GC-MS) to separate and identify the chemical constituents. The mass spectrum of the active compound is compared to synthetic standards for confirmation.

Behavioral Bioassay

A still-air olfactometer is a standard apparatus for evaluating the attractiveness of the pheromone to male beetles.

Protocol:

-

Olfactometer Setup: A Y-tube or a four-arm olfactometer is used. One arm is connected to a chamber containing the pheromone source (a filter paper treated with a known concentration of synthetic (Z)-3-decenoic acid in a solvent), and the other arm(s) are connected to control chambers (solvent only).

-

Insect Preparation: Male beetles are isolated from females for at least 24 hours prior to the bioassay to ensure their responsiveness.

-

Bioassay Procedure: A single male beetle is introduced at the base of the olfactometer. The beetle's movement is observed for a set period (e.g., 5 minutes), and a choice is recorded when the beetle moves a certain distance into one of the arms.

-

Data Analysis: The percentage of males choosing the pheromone-treated arm over the control arm is calculated.

Signaling Pathway and Biosynthesis

While the specific olfactory signaling pathway for (Z)-3-decenoic acid in A. flavipes has not been fully elucidated, a general model for fatty acid-derived pheromone reception in insects can be proposed.

Caption: Proposed olfactory signaling pathway for (Z)-3-decenoic acid in Anthrenus flavipes.

The biosynthesis of (Z)-3-decenoic acid in A. flavipes is believed to occur via the fatty acid synthesis pathway, a common route for the production of lipid-derived pheromones in insects.

Caption: Putative biosynthetic pathway of (Z)-3-decenoic acid in Anthrenus flavipes.

Conclusion and Future Directions

(Z)-3-decenoic acid is the definitive sex pheromone of the furniture carpet beetle, Anthrenus flavipes. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research and development. Future work should focus on elucidating the specific enzymes involved in the biosynthesis of the pheromone and the precise molecular components of its olfactory signaling pathway. Such knowledge will be instrumental in designing more sophisticated and effective pest management strategies, potentially including the development of enzyme inhibitors or receptor antagonists to disrupt mating and control infestations of this economically important pest.

References

Solubility of 3-Decenoic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-decenoic acid in various organic solvents. Due to a lack of specific quantitative data for this compound in publicly available literature, this guide leverages data from its saturated analog, decanoic acid, and established principles of physical organic chemistry to provide a robust predictive analysis. Furthermore, a detailed experimental protocol for the precise determination of its solubility is provided.

Predicted Solubility of this compound

The solubility of a fatty acid is primarily dictated by the balance between its polar carboxylic acid head and its nonpolar hydrocarbon tail. The principle of "like dissolves like" is fundamental to predicting its behavior in different solvents. This compound, a C10 monounsaturated fatty acid, is anticipated to exhibit good solubility in a range of common organic solvents. The presence of a cis double bond in the (Z)-isomer introduces a kink in the hydrocarbon chain, which can disrupt crystal packing and potentially increase solubility compared to its saturated counterpart, decanoic acid.

Quantitative Solubility Data for Decanoic Acid (Saturated Analog)

The following table summarizes the available quantitative solubility data for decanoic acid. This data serves as a strong proxy for estimating the solubility of this compound. It is expected that the solubility of this compound will be comparable to, or slightly greater than, that of decanoic acid in polar organic solvents due to the increased polarity imparted by the double bond.

| Solvent | Temperature (°C) | Solubility |

| Ethanol | N/A | Soluble |

| N/A | ~30 mg/mL (for the sodium salt)[1] | |

| Methanol | N/A | Soluble[2] |

| Acetone | N/A | Very soluble[3] |

| Acetonitrile | 0 | 11.8 g/100g solution[4] |

| 10 | 21.0 g/100g solution[4] | |

| 20 | 66.0 g/100g solution | |

| 30 | >76 g/100g solution | |

| Chloroform | N/A | Soluble |

| Diethyl Ether | N/A | Soluble |

| Benzene | N/A | Soluble |

| Dimethyl Sulfoxide (DMSO) | N/A | ~5 mg/mL (for the sodium salt) |

| Dimethylformamide (DMF) | N/A | ~5 mg/mL (for the sodium salt) |

| Water | 20 | Practically insoluble (0.015 g/100g ) |

| 25 | ~0.5 g/100 mL |

Note: Fatty acids are generally soluble in most common organic solvents. The sodium salts of fatty acids often exhibit different solubility profiles from the free acids.

General Solubility Principles for Unsaturated Fatty Acids

Unsaturated fatty acids, such as this compound, are generally soluble in a wide array of organic solvents. Their solubility is influenced by factors such as chain length and the number and configuration of double bonds. The presence of a double bond can increase the polarity of the molecule, potentially enhancing solubility in polar organic solvents.

Experimental Protocol: Determination of Solubility via Isothermal Saturation and Gravimetric Analysis

This section outlines a standard and reliable method for determining the solubility of this compound in a specific organic solvent at a given temperature. The isothermal shake-flask method is a widely accepted technique for determining thermodynamic solubility.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Screw-cap vials or flasks

-

Syringe filters (solvent-compatible, e.g., PTFE, 0.22 µm pore size)

-

Glass syringes

-

Pre-weighed evaporation dishes or vials

-

Drying oven or vacuum desiccator

-

Pipettes and other standard laboratory glassware

Step-by-Step Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. An excess is confirmed by the presence of undissolved solid material at the bottom of the vial after equilibration.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). Equilibrium is achieved when the concentration of the solute in the solution remains constant over time.

-

-

Separation of Undissolved Solute:

-

Once equilibrium is established, allow the vial to stand undisturbed at the same temperature for a period to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a glass syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish. This step is crucial to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Record the exact volume of the filtered saturated solution.

-

Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound. Alternatively, a vacuum desiccator can be used.

-

Continue the drying process until a constant weight of the remaining solid (this compound) is achieved.

-

Weigh the evaporation dish with the dried this compound.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporation dish from the final weight.

-

Express the solubility in desired units, such as g/100 mL or mg/mL, by dividing the mass of the dissolved solute by the volume of the solvent used.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Experimental workflow for determining the solubility of this compound.

References

The Biological Activity of Short-Chain Fatty Acids: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate, are microbial metabolites produced in the gut that play a pivotal role in host physiology. Beyond their local effects in the colon, SCFAs act as signaling molecules with systemic effects on metabolism, immunity, and neural function. Their biological activities are predominantly mediated through two key mechanisms: the activation of G-protein coupled receptors (GPCRs) and the inhibition of histone deacetylases (HDACs). This technical guide provides an in-depth overview of the biological activities of SCFAs, with a focus on quantitative data, detailed experimental protocols, and the visualization of key signaling pathways and workflows to support further research and drug development in this promising field.

Introduction

The gut microbiome is a complex ecosystem that profoundly influences host health and disease. A primary mechanism through which the gut microbiota communicates with the host is via the production of metabolites, of which short-chain fatty acids (SCFAs) are among the most abundant and well-studied. Produced predominantly from the fermentation of dietary fiber by anaerobic bacteria in the colon, acetate (C2), propionate (C3), and butyrate (C4) are found in millimolar concentrations in the gut lumen.[1] While serving as an energy source for colonocytes, particularly butyrate, SCFAs also exert a wide range of biological effects that extend beyond the gastrointestinal tract.

This guide will delve into the core mechanisms of SCFA action, present quantitative data on their interactions with host targets, provide detailed protocols for their study, and visualize the complex biological processes they modulate.

Mechanisms of Action

The biological activities of SCFAs are primarily attributed to two distinct, yet sometimes interconnected, mechanisms: activation of G-protein coupled receptors and inhibition of histone deacetylases.

G-Protein Coupled Receptor (GPCR) Activation

SCFAs act as ligands for a subset of GPCRs, most notably Free Fatty Acid Receptor 2 (FFAR2, also known as GPR43), Free Fatty Acid Receptor 3 (FFAR3, also known as GPR41), and Hydroxycarboxylic Acid Receptor 2 (HCAR2, also known as GPR109a).[2][3] Activation of these receptors initiates intracellular signaling cascades that vary depending on the receptor, the G-protein it couples to, and the cell type in which it is expressed.

dot

References

- 1. Evaluation of Caco-2 and human intestinal epithelial cells as in vitro models of colonic and small intestinal integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Differing roles for short chain fatty acids and GPR43 agonism in the regulation of intestinal barrier function and immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Short-chain free fatty acid receptors FFA2/GPR43 and FFA3/GPR41 as new potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

3-Decenoic Acid in Royal Jelly: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Royal jelly, a complex secretion from honeybees, is a rich source of bioactive compounds, including a unique profile of medium-chain fatty acids. Among these, 3-Decenoic acid is a constituent of interest due to the biological activities associated with decenoic acid isomers. This technical guide provides a comprehensive overview of the current knowledge on the occurrence of this compound in royal jelly, detailing its chemical properties, and presenting available quantitative data for related fatty acids. The guide outlines detailed experimental protocols for the extraction, identification, and quantification of medium-chain fatty acids from royal jelly. Furthermore, it explores the potential biological activities and associated signaling pathways of decenoic acids, offering insights for future research and drug development. While direct quantitative data for this compound remains to be explicitly reported in the literature, this guide consolidates the existing information on its isomers and related compounds to serve as a valuable resource for the scientific community.

Introduction

Royal jelly is a nutritionally rich substance produced by young worker honeybees (Apis mellifera) and serves as the exclusive food for queen bees. Its complex composition includes proteins, sugars, lipids, vitamins, and minerals, contributing to its various reported health benefits. The lipid fraction of royal jelly is particularly noteworthy, being composed of a high concentration of unusual free fatty acids, primarily medium-chain fatty acids (MCFAs) with 8 to 12 carbon atoms.

The most abundant and well-studied fatty acid in royal jelly is trans-10-hydroxy-2-decenoic acid (10-HDA). However, a diverse array of other fatty acids, including various isomers of decenoic acid, are also present. This compound (C10H18O2) is a monounsaturated fatty acid that exists as cis and trans isomers. While its specific concentration in royal jelly has not been extensively quantified in published studies, the presence of its positional isomer, 3-hydroxydecanoic acid, has been confirmed and quantified, suggesting the potential for this compound to be present as well. Understanding the occurrence and biological activities of these minor fatty acid components is crucial for a complete characterization of royal jelly's therapeutic potential.

This guide aims to provide a detailed technical overview of this compound in the context of royal jelly, focusing on its quantification, experimental analysis, and potential biological significance.

Quantitative Data on Decenoic Acid Isomers and Related Fatty Acids in Royal Jelly

Table 1: Concentration of 10-hydroxy-2-decenoic acid (10-HDA) in Royal Jelly from Various Geographic Origins

| Geographic Origin | Bee Species | 10-HDA Concentration (% of fresh weight) | Reference |

| Western China | A. m. ligustica | 2.19% | [1] |

| Eastern China | A. m. ligustica | 1.72% | [1] |

| Northeastern China | Hybrid | 1.87 ± 0.05% | [1] |

| France | Apis mellifera | 2.6% | [1] |

| Thailand | Apis mellifera | 1.8% | [1] |

Table 2: Concentration of Other Medium-Chain Fatty Acids in Royal Jelly

| Fatty Acid | Concentration ( g/100 g of fresh RJ) | Analytical Method | Reference |

| 10-Hydroxydecanoic acid | 0.285 ± 0.03 to 0.366 ± 0.02 | LC-HRMS | |

| 3-Hydroxydecanoic acid | 0.028 ± 0.003 to 0.036 ± 0.001 | LC-HRMS | |

| Decanedioic acid (Sebacic acid) | 0.075 ± 0.002 to 0.122 ± 0.008 | LC-HRMS | |

| 2-Dodecenedioic acid | ~ 0.012 ± 0.00 | LC-HRMS | |

| Decanoic acid | 0.002 ± 0.000 to 0.003 ± 0.000 | LC-HRMS | |

| Dodecanoic acid | 0.002 ± 0.000 to 0.003 ± 0.000 | LC-HRMS |

Experimental Protocols

The analysis of this compound and other medium-chain fatty acids in royal jelly requires specific and sensitive analytical methods. The following sections detail established protocols for extraction and analysis.

Extraction of Fatty Acids from Royal Jelly

This protocol is adapted from methodologies that have been successfully used for the extraction of a broad range of fatty acids from royal jelly.

Objective: To extract the total lipid fraction containing free fatty acids from royal jelly samples.

Materials:

-

Fresh or lyophilized royal jelly

-

Diethyl ether

-

Isopropanol

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Methanol

-

Centrifuge

-

Vortex mixer

-

Rotary evaporator or nitrogen stream evaporator

Procedure:

-

Sample Preparation: Weigh approximately 0.1 g of fresh royal jelly into a glass centrifuge tube. For lyophilized royal jelly, use an equivalent amount based on water content.

-

Solvent Addition: Add 3 mL of a diethyl ether/isopropanol mixture (50:1, v/v) to the sample.

-

Extraction: Vortex the mixture vigorously for 30 seconds. Let it stand at room temperature for 10 minutes, then vortex again for 30 seconds. Repeat this step for a total of 30 minutes of extraction time.

-

Centrifugation: Centrifuge the mixture at 4000 rpm for 5 minutes to separate the organic and aqueous layers.

-

Supernatant Collection: Carefully collect the upper organic layer (supernatant) and transfer it to a clean glass tube.

-

Repeated Extraction: Repeat the extraction process (steps 2-5) on the remaining pellet twice more. Combine all the collected supernatants.

-

Drying: Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water.

-

Solvent Evaporation: Filter the dried extract and evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.

-

Reconstitution: Dissolve the dried lipid residue in 1 mL of methanol (or another suitable solvent for the subsequent analysis). The sample is now ready for analysis by GC-MS or LC-MS.

Experimental Workflow for Fatty Acid Extraction

Caption: Workflow for the extraction of fatty acids from royal jelly.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds, including fatty acids after derivatization.

Objective: To separate, identify, and quantify this compound and other medium-chain fatty acids in the extracted lipid fraction.

Materials:

-

Extracted lipid sample (reconstituted in a suitable solvent)

-

Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

-

Internal standard (e.g., a fatty acid not naturally present in royal jelly, such as nonadecanoic acid)

-

GC-MS system equipped with a suitable capillary column (e.g., DB-5ms or equivalent)

Procedure:

-

Derivatization:

-

Transfer a known volume of the extracted lipid sample to a reaction vial.

-

Add a known amount of the internal standard.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

Add 100 µL of the derivatization agent (BSTFA + 1% TMCS).

-

Seal the vial and heat at 70°C for 30 minutes to convert the fatty acids into their more volatile trimethylsilyl (TMS) esters.

-

Cool the vial to room temperature before injection.

-

-

GC-MS Conditions (Example):

-

Injector Temperature: 250°C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp 1: Increase to 180°C at 10°C/min.

-

Ramp 2: Increase to 280°C at 5°C/min, hold for 10 minutes.

-

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 40-600

-

-

Data Analysis:

-

Identify the TMS-derivatized this compound based on its retention time and mass spectrum by comparison with a pure standard and/or a mass spectral library (e.g., NIST).

-

Quantify the amount of this compound by comparing its peak area to that of the internal standard.

-

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Analysis

LC-HRMS allows for the analysis of fatty acids in their native form without the need for derivatization, providing high sensitivity and mass accuracy.

Objective: To identify and quantify this compound and its isomers in the extracted lipid fraction with high specificity.

Materials:

-

Extracted lipid sample (reconstituted in methanol)

-

LC-HRMS system (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source

-

Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

Procedure:

-

LC Conditions (Example):

-

Column Temperature: 40°C

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Gradient Elution:

-

Start with 5% B, hold for 1 minute.

-

Increase to 95% B over 10 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to initial conditions and equilibrate for 3 minutes.

-

-

-

HRMS Conditions (Example):

-

Ionization Mode: ESI negative

-

Capillary Voltage: 3.0 kV

-

Source Temperature: 120°C

-

Desolvation Temperature: 350°C

-

Cone Gas Flow: 50 L/h

-

Desolvation Gas Flow: 600 L/h

-

Acquisition Mode: Full scan from m/z 50-1000

-

Data-Dependent MS/MS: Acquire fragmentation spectra for the most intense ions.

-

-

Data Analysis:

-

Extract the ion chromatogram for the exact mass of deprotonated this compound ([M-H]⁻).

-

Confirm the identity by comparing its retention time and fragmentation pattern with a pure standard.

-

Quantify using an external calibration curve constructed with a pure standard of this compound.

-

Biological Activities and Signaling Pathways

While specific research on the biological activities of this compound is limited, studies on other decenoic acid isomers provide valuable insights into its potential roles. Medium-chain fatty acids, in general, are known to be involved in cellular energy metabolism and signaling.

-

Antimicrobial Activity: Several fatty acids in royal jelly, including 10-HDA, exhibit antimicrobial properties. It is plausible that this compound could also contribute to the overall antimicrobial effect of royal jelly.

-

Anti-inflammatory Effects: Some medium-chain fatty acids have been shown to possess anti-inflammatory properties by modulating inflammatory signaling pathways.

-

Cell Signaling: Fatty acids can act as signaling molecules, influencing various cellular processes. For instance, cis-2-decenoic acid, a signaling molecule in Pseudomonas aeruginosa, can induce biofilm dispersion. While this is in a prokaryotic system, it highlights the potential for decenoic acid isomers to act as signaling molecules.

Potential Signaling Pathways

Based on the known functions of other medium-chain fatty acids, this compound could potentially influence the following signaling pathways:

-

Peroxisome Proliferator-Activated Receptor (PPAR) Pathways: PPARs are nuclear receptors that play a key role in lipid and glucose metabolism. Various fatty acids are natural ligands for PPARs, and their activation can lead to changes in gene expression related to fatty acid oxidation and inflammation.

-

Toll-Like Receptor (TLR) Signaling: Some fatty acids can modulate TLR signaling, which is involved in the innate immune response. This can either activate or inhibit inflammatory responses depending on the specific fatty acid and cell type.

-

G-protein Coupled Receptors (GPCRs): Several GPCRs, such as GPR40 (FFAR1) and GPR120 (FFAR4), are activated by medium and long-chain fatty acids, leading to various physiological responses, including insulin secretion and anti-inflammatory effects.

General Signaling Pathways for Medium-Chain Fatty Acids

Caption: Potential signaling pathways modulated by medium-chain fatty acids.

Conclusion and Future Directions

This compound is a component of the complex lipid fraction of royal jelly. Although its exact concentration has not been definitively established, the presence of its isomers and other medium-chain fatty acids suggests it is a relevant, albeit likely minor, constituent. The detailed experimental protocols provided in this guide offer a robust framework for researchers to pursue the precise quantification of this compound in royal jelly from various geographical and botanical origins.

Future research should focus on:

-

Quantitative Analysis: A comprehensive quantitative analysis of this compound and its cis and trans isomers in a wide range of royal jelly samples is needed to establish its typical concentration.

-

Biological Activity: In vitro and in vivo studies are required to elucidate the specific biological activities of this compound, including its potential antimicrobial, anti-inflammatory, and immunomodulatory effects.

-

Mechanism of Action: Investigating the molecular targets and signaling pathways affected by this compound will be crucial to understanding its mechanism of action and potential therapeutic applications.

By addressing these research gaps, a more complete understanding of the contribution of this compound to the overall bioactivity of royal jelly can be achieved, potentially leading to the development of new therapeutic agents and a more thorough quality assessment of this valuable natural product.

References

Die Geometrischen Isomere der Decensäure: Ein Technischer Leitfaden für Forschung und Arzneimittelentwicklung

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser technische Leitfaden bietet eine eingehende Untersuchung der geometrischen Isomere der Decensäure, einer Klasse von ungesättigten Fettsäuren mit zehn Kohlenstoffatomen, die aufgrund ihrer vielfältigen biologischen Aktivitäten zunehmend an Bedeutung in der Forschung und pharmazeutischen Entwicklung gewinnen. Der Schwerpunkt liegt auf den physikochemischen Eigenschaften, Synthesemethoden, spektroskopischen Charakterisierungen und den biologischen Wirkmechanismen ausgewählter Isomere, insbesondere im Hinblick auf ihre Anti-Biofilm-Eigenschaften und ihr Potenzial zur Förderung der Nervenregeneration.

Geometrische Isomere der Decensäure: Struktur und Nomenklatur

Decensäure (C10H18O2) existiert in verschiedenen isomeren Formen, die sich durch die Position und die geometrische Konfiguration der Doppelbindung in der Kohlenstoffkette unterscheiden. Die (E)- (entgegen) und (Z)- (zusammen) Nomenklatur, auch als trans- bzw. cis-Isomerie bekannt, beschreibt die räumliche Anordnung der Substituenten an der Doppelbindung und hat einen entscheidenden Einfluss auf die physikalischen, chemischen und biologischen Eigenschaften des Moleküls. Dieser Leitfaden konzentriert sich auf die Isomere mit der Doppelbindung an den Positionen 2, 3, 4 und 9.

Physikalische und chemische Eigenschaften

Die physikalischen Eigenschaften der Decensäureisomere variieren signifikant mit der Position und Geometrie der Doppelbindung. Diese Unterschiede sind entscheidend für ihre biologische Verfügbarkeit und Interaktion mit zellulären Zielen.

| Isomer | CAS-Nummer | Schmelzpunkt (°C) | Siedepunkt (°C) | Dichte (g/mL) | Brechungsindex (nD20) |

| (E)-2-Decensäure | 334-49-6 | 12[1][2] | 161-162 (bei 15 Torr)[1][2] | 0.92-0.93 (bei 25 °C)[1] | ~1.46 |

| (Z)-2-Decensäure | 15790-91-7 | - | - | - | - |

| (E)-3-Decensäure | 53678-20-9 | - | - | - | - |

| (Z)-3-Decensäure | 2430-93-5 | 18 | 158 | 0.929 | - |

| (E)-4-Decensäure | 57602-94-5 | 18.83 (geschätzt) | 177.8 (bei 760 mmHg) | 1.182 | 1.4470-1.4510 |

| (Z)-4-Decensäure | 505-90-8 | - | 274-275 (bei 760 mmHg) (geschätzt) | - | - |

| 9-Decensäure | 14436-32-9 | 26.5 | 270 | 0.918 (bei 25 °C) | 1.447 |

Hinweis: Fehlende Werte deuten auf nicht verfügbare oder nicht eindeutig dokumentierte Daten in den recherchierten Quellen hin.

Synthese von Decensäure-Isomeren

Die stereoselektive Synthese von (E)- und (Z)-Decensäure-Isomeren ist entscheidend für die Untersuchung ihrer spezifischen biologischen Aktivitäten. Verschiedene organisch-chemische Methoden ermöglichen die gezielte Herstellung der gewünschten Isomere.

Allgemeine Synthesestrategien

-

Wittig-Reaktion: Diese Reaktion ist eine der vielseitigsten Methoden zur Synthese von Alkenen. Durch die Reaktion eines Aldehyds oder Ketons mit einem Phosphoniumylid (Wittig-Reagenz) kann die Doppelbindung mit definierter Stereochemie erzeugt werden. Nicht-stabilisierte Ylide führen vorwiegend zu (Z)-Alkenen, während stabilisierte Ylide bevorzugt (E)-Alkene ergeben.

-

Knoevenagel-Kondensation: Diese Methode involviert die Reaktion eines Aldehyds oder Ketons mit einer Verbindung, die eine aktive Methylengruppe besitzt, wie beispielsweise Malonsäure. Unter bestimmten Reaktionsbedingungen, wie der Verwendung von Piperidiniumacetat in DMSO, können (E)-Alk-3-ensäuren mit hoher Stereoselektivität synthetisiert werden.

Detailliertes Syntheseprotokoll: (Z)-2-Decensäure mittels Wittig-Reaktion

Dieses Protokoll beschreibt die Synthese von (Z)-2-Decensäure ausgehend von Octanal und (Carbethoxymethylen)triphenylphosphoran, gefolgt von der Hydrolyse des resultierenden Esters.

-

Herstellung des Wittig-Reagenzes: In einem trockenen, mit Inertgas (Argon oder Stickstoff) gespülten Dreihalskolben wird (Carbethoxymethylen)triphenylphosphoran in trockenem Tetrahydrofuran (THF) suspendiert.

-

Ylid-Bildung: Die Suspension wird auf -78 °C gekühlt und eine starke Base, wie n-Butyllithium, wird langsam zugetropft, um das Ylid zu deprotonieren. Die resultierende tiefrote Lösung wird bei dieser Temperatur gerührt.

-

Wittig-Olefinierung: Octanal, gelöst in trockenem THF, wird langsam zur Ylid-Lösung bei -78 °C zugetropft. Die Reaktionsmischung wird langsam auf Raumtemperatur erwärmen gelassen und über Nacht gerührt.

-

Aufarbeitung: Die Reaktion wird durch Zugabe von gesättigter Ammoniumchloridlösung beendet. Die organische Phase wird abgetrennt, und die wässrige Phase wird mehrmals mit Diethylether extrahiert. Die vereinigten organischen Phasen werden mit Wasser und gesättigter Kochsalzlösung gewaschen, über wasserfreiem Magnesiumsulfat getrocknet und das Lösungsmittel wird im Vakuum entfernt.

-

Reinigung des Esters: Der rohe (Z)-Ethyl-2-decenoat wird durch Säulenchromatographie an Kieselgel gereinigt.

-

Hydrolyse: Der gereinigte Ester wird in einem Gemisch aus Ethanol und einer wässrigen Lösung von Natriumhydroxid gelöst und unter Rückfluss erhitzt, bis die Verseifung vollständig ist.

-

Isolierung der Säure: Nach dem Abkühlen wird die Reaktionsmischung mit verdünnter Salzsäure angesäuert, bis ein pH-Wert von etwa 2 erreicht ist. Die ausgefallene (Z)-2-Decensäure wird durch Extraktion mit Diethylether isoliert. Die organische Phase wird getrocknet und das Lösungsmittel verdampft, um die reine Säure zu erhalten.

Biologische Eigenschaften und Wirkmechanismen

Decensäure-Isomere zeigen eine bemerkenswerte Bandbreite an biologischen Aktivitäten, die sie zu vielversprechenden Kandidaten für die Entwicklung neuer Therapeutika machen.

Anti-Biofilm-Aktivität

Biofilme sind strukturierte Gemeinschaften von Mikroorganismen, die in eine selbstproduzierte Matrix aus extrazellulären polymeren Substanzen eingebettet sind. Sie sind bekannt für ihre hohe Toleranz gegenüber Antibiotika und Desinfektionsmitteln.

(Z)-2-Decensäure , auch als cis-2-Decensäure (cis-DA) bekannt, ist ein von Pseudomonas aeruginosa produziertes Signalmolekül, das die Auflösung von Biofilmen induziert. Es wirkt als interspezifisches Signalmolekül, das auch die Biofilme anderer Bakterien und Hefen beeinflussen kann.

-

Wirkung auf Pseudomonas aeruginosa: Bei Konzentrationen im nanomolaren Bereich (z. B. 310 nM) kann cis-DA die Auflösung von etablierten P. aeruginosa-Biofilmen auslösen.

-

Wirkung auf Staphylococcus aureus: Gegenüber Methicillin-resistentem Staphylococcus aureus (MRSA) hemmt cis-DA die Biofilmbildung bei einer Konzentration von 125 µg/mL und das bakterielle Wachstum bei Konzentrationen ab 500 µg/mL.

| Isomer | Zielorganismus | Effekt | Effektive Konzentration |

| (Z)-2-Decensäure | Pseudomonas aeruginosa | Biofilm-Dispersion | 2,5 nM - 310 nM |

| (Z)-2-Decensäure | Staphylococcus aureus (MRSA) | Hemmung der Biofilmbildung | 125 µg/mL |

| (Z)-2-Decensäure | Staphylococcus aureus (MRSA) | Hemmung des Wachstums | ≥ 500 µg/mL |

| 10-Hydroxy-2-decensäure | Staphylococcus aureus | Reduzierung der Biofilm-Biomasse | Sub-MIC (0.07 - 1.13 mg/mL) |

Signalkaskade der Biofilm-Dispersion in P. aeruginosa

Die durch cis-2-Decensäure (cis-DA) vermittelte Biofilm-Dispersion in P. aeruginosa wird über eine spezifische Signalkaskade reguliert. Die Produktion von cis-DA ist vom Enzym DspI, einer mutmaßlichen Enoyl-CoA-Hydratase, abhängig. Das Signal wird von dem Sensor/Response-Regulator-Hybridprotein DspS wahrgenommen. Dies führt zu einer Kaskade, die letztendlich die zellulären Konzentrationen des sekundären Botenstoffs cyclisches di-GMP (c-di-GMP) reduziert, was die Auflösung des Biofilms zur Folge hat.

Abbildung 1: Vereinfachter Signalweg der cis-2-Decensäure-induzierten Biofilm-Dispersion in P. aeruginosa.

Nervenzellregeneration

Bestimmte Isomere der Decensäure haben neuroregenerative Eigenschaften gezeigt, was sie für die Behandlung von Nervenverletzungen interessant macht.

(E)-2-Decensäureethylester (DAEE), ein Derivat der trans-2-Decensäure, fördert die funktionelle Erholung nach Rückenmarksverletzungen in Rattenmodellen. Die Verabreichung von DAEE führte zu einer verbesserten motorischen Funktion, einer Verringerung der Läsionsgröße und einer erhöhten neuronalen Überlebensrate.

ERK1/2-Signalkaskade

Der Wirkmechanismus von DAEE involviert die Aktivierung der Extrazellulär signalregulierten Kinasen 1 und 2 (ERK1/2), einem zentralen Signalweg, der an Zellproliferation, -differenzierung und -überleben beteiligt ist. Die Aktivierung von ERK1/2 durch DAEE führt zur Hochregulation von neuroprotektiven Faktoren wie dem Brain-Derived Neurotrophic Factor (BDNF).

Abbildung 2: Aktivierung des ERK1/2-Signalwegs durch (E)-2-Decensäureethylester zur Förderung der Nervenregeneration.

Experimentelle Protokolle

Die folgenden Protokolle beschreiben standardisierte Methoden zur Analyse und Untersuchung der Eigenschaften von Decensäure-Isomeren.

Gaschromatographie-Massenspektrometrie (GC-MS)-Analyse

Die GC-MS ist eine leistungsstarke Technik zur Trennung, Identifizierung und Quantifizierung von Fettsäure-Isomeren. Aufgrund der Polarität der Carbonsäuregruppe ist eine Derivatisierung erforderlich, um die Flüchtigkeit für die GC-Analyse zu erhöhen.

Protokoll zur Derivatisierung (Veresterung zu Methylestern):

-

Probenvorbereitung: Eine definierte Menge der Fettsäureprobe wird in einem Reaktionsgefäß eingewogen.

-

Veresterung: 2 mL einer 1,25 M methanolischen HCl-Lösung werden zugegeben.

-

Reaktion: Das Gefäß wird fest verschlossen und für eine Stunde bei 80 °C im Heizblock inkubiert.

-

Neutralisation und Extraktion: Nach dem Abkühlen auf Raumtemperatur wird die Reaktion durch langsame Zugabe von 2 mL einer 0,5 M Natriumhydroxidlösung neutralisiert. Die gebildeten Fettsäuremethylester (FAMEs) werden durch Zugabe von 1 mL Hexan und kräftiges Schütteln extrahiert.

-

Phasentrennung: Die Mischung wird kurz zentrifugiert, um die Phasen zu trennen.

-

Analyse: Die obere Hexan-Phase, die die FAMEs enthält, wird abgenommen und direkt in ein GC-MS-System injiziert.

References

The Role of Decenoic Acids in Bacterial Communication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract